molecular formula C9H12N5NaO4 B009359 Ganciclovir sodium CAS No. 107910-75-8

Ganciclovir sodium

Cat. No. B009359
CAS RN: 107910-75-8
M. Wt: 277.21 g/mol
InChI Key: JJICLMJFIKGAAU-UHFFFAOYSA-M
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Description

Ganciclovir sodium is an antiviral medication used to treat cytomegalovirus (CMV) infections . It is a DNA polymerase inhibitor that inhibits virus replication . It is also used in the treatment of severe CMV disease, including CMV pneumonia, CMV gastrointestinal disease, and disseminated CMV infections, in immunocompromised patients .


Synthesis Analysis

Ganciclovir can be prepared extemporaneously in artificial tears and compared its stability with that of a similar concentration of ganciclovir in sterile water (SWI) for ophthalmic administration . Another method involves the conversion of ganciclovir and acyclovir into fluorescent derivatives by reaction with phenylglyoxal . A patent also describes the preparation of ganciclovir tablets .


Molecular Structure Analysis

The molecular formula of Ganciclovir sodium is C9H12N5NaO4 . It is a prodrug that is structurally similar to acyclovir. It inhibits virus replication by its incorporation into viral DNA .


Chemical Reactions Analysis

A study on the conformational polymorphism in Ganciclovir provides insights into its solid-state behavior, which could prove useful during drug development . Another study describes a highly sensitive liquid chromatographic method for the determination of ganciclovir in human serum .


Physical And Chemical Properties Analysis

Ganciclovir sodium has a molecular weight of 277.21 . .

Scientific Research Applications

Treatment of Ophthalmic Viral Infections

Ganciclovir is available as a lyophilized powder for reconstitution and is normally used to treat ophthalmic viral infections . The use of ganciclovir in artificial tears containing hydrocolloid polymers may prove beneficial to patients during drug application, by prolonging contact time and providing a moistening effect .

Formulation in Artificial Tears

A study aimed to extemporaneously prepare 20 mg/mL ganciclovir in artificial tears and compare its stability with that of a similar concentration of ganciclovir in sterile water (SWI) for ophthalmic administration . The results revealed that ganciclovir/SWI eyedrops (EDs) had good physicochemical and microbiological stability when stored at certain conditions .

Treatment of AIDS-associated Cytomegalovirus Infections

Ganciclovir is a potent inhibitor of the Herpesvirus family including cytomegalovirus and is used to treat complications from AIDS-associated cytomegalovirus infections .

Intravenous Use

Ganciclovir Injection is a sterile, colorless solution with a concentration of 2.0 mg/mL ganciclovir in a 250 mL single-dose bags for intravenous use . Each intravenous bag contains 500 mg of ganciclovir, USP in 0.8% sodium chloride .

Treatment of GI Tract CMV Infection

In a small randomized, placebo-controlled trial, BMT patients with biopsy-documented CMV infection of the GI tract were treated with ganciclovir 2.5 mg/kg/dose IV every 8 hours for 14 days .

Compatibility with Sodium Hyaluronate

A compatibility study of the drug with commercial artificial tears found that it was compatible with artificial tears containing sodium hyaluronate (HYA) .

Safety And Hazards

Ganciclovir sodium is considered a potential human carcinogen, teratogen, and mutagen. It is also considered likely to cause inhibition of spermatogenesis .

Future Directions

Ganciclovir sodium is used for induction and maintenance in the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients, including patients with acquired immunodeficiency syndrome (AIDS) .

properties

IUPAC Name

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJICLMJFIKGAAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82410-32-0 (Parent)
Record name Ganciclovir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20883175
Record name Ganciclovir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganciclovir sodium

CAS RN

84245-13-6, 107910-75-8
Record name Ganciclovir sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganciclovir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganciclovir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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